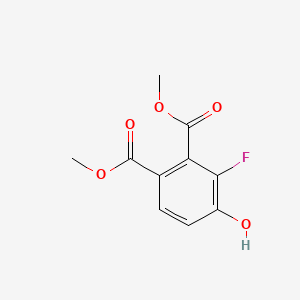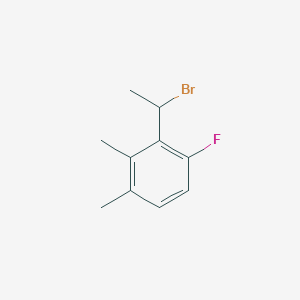
Dimethyl 3-fluoro-4-hydroxyphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-fluoro-4-hydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-fluoro-4-hydroxyphthalate typically involves the esterification of 3-fluoro-4-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-fluoro-4-hydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-4-oxophthalate.
Reduction: Formation of 3-fluoro-4-hydroxyphthalic alcohol.
Substitution: Formation of 3-substituted-4-hydroxyphthalates.
Scientific Research Applications
Dimethyl 3-fluoro-4-hydroxyphthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 3-fluoro-4-hydroxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- Dimethyl 4-hydroxyphthalate
- Dimethyl 3-hydroxyphthalate
- Dimethyl 3-fluorophthalate
Comparison: Dimethyl 3-fluoro-4-hydroxyphthalate is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances its stability and lipophilicity, while the hydroxyl group increases its solubility and reactivity .
Properties
Molecular Formula |
C10H9FO5 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
dimethyl 3-fluoro-4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H9FO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,1-2H3 |
InChI Key |
LOQGTBBBMDMTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)


![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
